1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methylpiperidin-1-yl)ethanone

Catalog No.
S7773435
CAS No.
M.F
C15H22N2OS
M. Wt
278.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-...

Product Name

1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methylpiperidin-1-yl)ethanone

IUPAC Name

1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methylpiperidin-1-yl)ethanone

Molecular Formula

C15H22N2OS

Molecular Weight

278.4 g/mol

InChI

InChI=1S/C15H22N2OS/c1-12-3-2-6-16(9-12)11-15(18)17-7-4-14-13(10-17)5-8-19-14/h5,8,12H,2-4,6-7,9-11H2,1H3

InChI Key

XRQOGVIJMCMWJC-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)CC(=O)N2CCC3=C(C2)C=CS3

Canonical SMILES

CC1CCCN(C1)CC(=O)N2CCC3=C(C2)C=CS3
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methylpiperidin-1-yl)ethanone, also known as Troparil, is a synthetic molecule that belongs to the class of N-aryl piperidines. It has attracted considerable attention due to its potential therapeutic applications and its effects on the central nervous system (CNS).
Troparil has a molecular formula of C16H21NOS and a molecular weight of 275.41 g/mol. It is a white crystalline powder that is soluble in water, ethanol, and chloroform. Troparil has a melting point of 191-193°C and a boiling point of 416-417°C. It has a logP value of 2.9, indicating moderate lipophilicity.
Troparil can be synthesized via several methods, including the Friedel-Crafts acylation of 3-methylpiperidine with 4-chlorothiophenol, followed by a reduction of the resulting ketone with sodium borohydride. Alternatively, Troparil can be synthesized through a one-pot reaction of 3-methylpiperidine, 4-chlorothiophenol, and ethyl acetoacetate in a mixture of acetic acid and acetic anhydride.
Various analytical techniques, such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, have been used to characterize and confirm the structure of Troparil.
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used analytical techniques for the detection and quantification of Troparil in biological and environmental samples. Other methods include capillary electrophoresis and thin-layer chromatography.
Troparil has been found to interact with the dopamine transporter (DAT) in the CNS, inhibiting dopamine reuptake and leading to increased dopaminergic activity. This mechanism of action is similar to that of other drugs of abuse, such as cocaine and amphetamines. Troparil has been shown to have stimulant and reinforcing effects in animal models, indicating its potential for abuse.
Studies have shown that Troparil has a high acute toxicity profile, with lethal doses ranging from 2 to 15 mg/kg in rats and mice. Chronic exposure to Troparil has been associated with adverse effects on dopaminergic neurons, leading to neurotoxicity and Parkinson's-like symptoms. However, the precise toxicology of Troparil in humans remains unclear.
Troparil has been used extensively in preclinical research to study the mechanisms of dopamine transport and the effects of drugs of abuse on the CNS. It has also been investigated for its potential in the treatment of various psychiatric disorders, such as attention deficit hyperactivity disorder (ADHD) and cocaine addiction.
Research on Troparil is ongoing, with a focus on understanding its pharmacological profile and potential clinical applications. Recent studies have explored the use of Troparil as a tool for studying the effects of cocaine on the brain and as a potential therapy for ADHD.
Troparil has potential implications in various fields of research, including pharmacology, neuroscience, and drug discovery. It may also have applications in the development of new therapies for psychiatric disorders and drug addiction. However, due to its addictive potential and toxicity, caution must be exercised in its use and development.
Despite its potential therapeutic applications, the use of Troparil as a drug is limited due to its abuse potential and toxicity. Further research is needed to understand the precise mechanisms of action of Troparil and its effects on the brain and body. Future studies should explore alternative drugs that target the dopaminergic system while avoiding the adverse effects associated with Troparil. Additionally, the development of novel analytical methods for the detection and quantification of Troparil in biological and environmental samples is required to monitor its use and potential environmental impact.
- Investigating the use of Troparil as a tool for studying the effects of cocaine on the brain
- Exploring the potential of Troparil in the treatment of ADHD
- Developing alternative drugs that target the dopaminergic system while avoiding the adverse effects of Troparil
- Further studies on the neurotoxicity of Troparil and its long-term effects on the brain
- Expanding research on the pharmacological profile and potential clinical applications of Troparil
- Developing novel analytical methods for the detection and quantification of Troparil in biological and environmental samples
- Investigating the potential of Troparil in the treatment of drug addiction
- Studying the pharmacokinetics and pharmacodynamics of Troparil in humans
- Exploring the use of Troparil as a lead compound for the development of new drugs for psychiatric disorders
- Investigating the molecular and cellular mechanisms of Troparil's effects on the CNS and the dopaminergic system.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

278.14528450 g/mol

Monoisotopic Mass

278.14528450 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

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